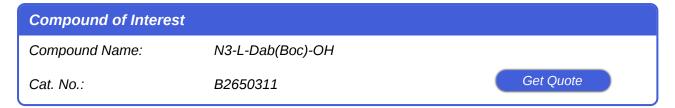


A Comprehensive Technical Guide to Azido-L-Dab(Boc)-OH

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This technical guide provides an in-depth overview of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH, a valuable building block in peptide synthesis and bioconjugation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Characteristics

Azido-L-Dab(Boc)-OH, systematically named (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-natural amino acid derivative. The presence of an azido group provides a versatile handle for "click chemistry" reactions, while the Boc protecting group allows for its use in standard peptide synthesis protocols.

Quantitative Data Summary

The physical properties of Azido-L-Dab(Boc)-OH are summarized in the table below. Data has been compiled from various chemical suppliers and may show slight variations.



Property	Value
Systematic Name	(S)-2-Azido-4-((tert- butoxycarbonyl)amino)butanoic acid
Common Names	N3-L-Dab(Boc)-OH, Azido-L-Dab(Boc)-OH
CAS Number	1932403-71-8, 120042-08-2
Molecular Formula	C9H16N4O4
Molecular Weight	244.25 g/mol
Appearance	White to off-white crystalline powder
Melting Point	95 - 97 °C
Optical Rotation	$[\alpha]D^{20} = -90 \pm 1^{\circ} \text{ (c=1 in DMF)}$
Purity	≥95% (typically ≥99% by HPLC)
Storage Conditions	0 - 8 °C or -20 °C for long-term storage

Experimental Protocols

The synthesis of Azido-L-Dab(Boc)-OH is typically achieved in a two-step process starting from the readily available N α -Boc-L-glutamine (Boc-Gln-OH). The first step involves a Hofmann rearrangement to produce N α -Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH). The second step is a diazotransfer reaction to convert the side-chain primary amine of Boc-Dab-OH into an azide.

Synthesis of Azido-L-Dab(Boc)-OH



Synthesis Pathway of Azido-L-Dab(Boc)-OH Boc-Gln-OH Hofmann Rearrangement (e.g., PSDIB in water) Boc-Dab-OH Diazotransfer Reaction (e.g., ISA-HCI, CuSO4) Azido-L-Dab(Boc)-OH

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Synthesis Pathway of Azido-L-Dab(Boc)-OH

Step 1: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH)

This step is achieved through a Hofmann rearrangement of N α -Boc-L-Gln-OH. A facile method utilizes a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in an aqueous medium.[1]

- Materials:
 - Nα-Boc-L-Gln-OH
 - Poly[(4-diacetoxyiodo)styrene] (PSDIB)
 - Water
- Procedure:



- Suspend Nα-Boc-L-Gln-OH in water.
- Add PSDIB to the suspension.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, filter off the polymer-supported reagent.
- Wash the filtrate with a suitable organic solvent (e.g., diethyl ether) to remove any nonpolar impurities.
- Lyophilize the aqueous layer to obtain Boc-Dab-OH. This product is often of high purity and can be used in the next step without further purification.

Step 2: Synthesis of Azido-L-Dab(Boc)-OH

The conversion of the primary amine in Boc-Dab-OH to an azide is accomplished via a diazotransfer reaction. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in the presence of a copper(II) catalyst.

- Materials:
 - Boc-Dab-OH
 - Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
 - Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
 - Sodium bicarbonate (NaHCO₃) or other suitable base
 - Methanol (MeOH)
 - Water (H₂O)
 - Ethyl acetate (EtOAc)
 - Hydrochloric acid (HCl)



Procedure:

- Dissolve Boc-Dab-OH in a mixture of water and methanol.
- Add a catalytic amount of CuSO₄·5H₂O.
- Add imidazole-1-sulfonyl azide hydrochloride to the solution.
- Adjust the pH of the reaction mixture to approximately 8-9 using a saturated aqueous solution of NaHCO₃. Maintain this pH throughout the reaction by periodic addition of the base.
- Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure Azido-L-Dab(Boc)-OH.

This guide provides a foundational understanding of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

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References

 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid -PMC [pmc.ncbi.nlm.nih.gov]



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